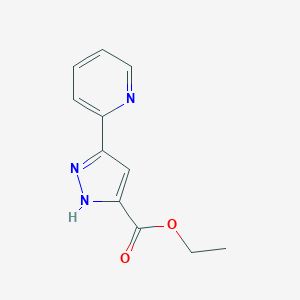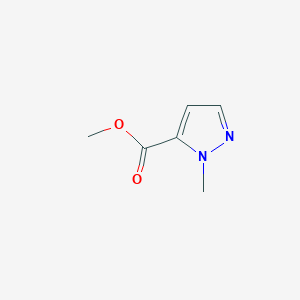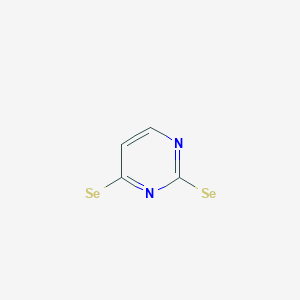
1H-Pyrimidine-2,4-diselone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrimidine-2,4-diselone is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is composed of two selenium atoms and a pyrimidine ring, making it an interesting target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of 1H-Pyrimidine-2,4-diselone is not yet fully understood, but it is believed to involve the interaction of the selenium atoms with biological targets. This interaction may result in the inhibition of bacterial or fungal growth, or the activation of specific chemical reactions.
Effets Biochimiques Et Physiologiques
1H-Pyrimidine-2,4-diselone has been shown to have a range of biochemical and physiological effects. In particular, it has been found to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have potential neuroprotective effects, making it a promising target for further investigation in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1H-Pyrimidine-2,4-diselone in lab experiments has several advantages, including its unique chemical structure and potential applications in various scientific fields. However, there are also limitations to its use, including the potential toxicity of selenium and the need for specialized equipment and procedures for its synthesis and handling.
Orientations Futures
There are several future directions for the investigation of 1H-Pyrimidine-2,4-diselone. These include further exploration of its potential applications in organic synthesis, as well as its use as a fluorescent probe for the detection of metal ions. Additionally, further investigation into its potential neuroprotective effects and its interactions with biological targets may lead to the development of new treatments for neurological disorders. Finally, the synthesis and investigation of new derivatives of 1H-Pyrimidine-2,4-diselone may lead to the discovery of compounds with even greater potential in scientific research.
Méthodes De Synthèse
The synthesis of 1H-Pyrimidine-2,4-diselone can be achieved through several methods, including the reaction of pyrimidines with diselenides or the oxidation of 2,4-dihydroxypyrimidines with selenium dioxide. The use of these methods has resulted in the successful synthesis of this compound, allowing for further research into its properties and potential applications.
Applications De Recherche Scientifique
1H-Pyrimidine-2,4-diselone has been investigated for its potential applications in various scientific fields. In particular, it has been studied for its antibacterial and antifungal properties, as well as its potential as a catalyst in organic reactions. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
10443-86-4 |
|---|---|
Nom du produit |
1H-Pyrimidine-2,4-diselone |
Formule moléculaire |
C4H2N2Se2 |
Poids moléculaire |
236 g/mol |
InChI |
InChI=1S/C4H2N2Se2/c7-3-1-2-5-4(8)6-3/h1-2H |
Clé InChI |
PNARTZUNXURWLX-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1[Se])[Se] |
SMILES canonique |
C1=CN=C(N=C1[Se])[Se] |
Autres numéros CAS |
10443-86-4 |
Synonymes |
1H-pyrimidine-2,4-diselone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B170347.png)
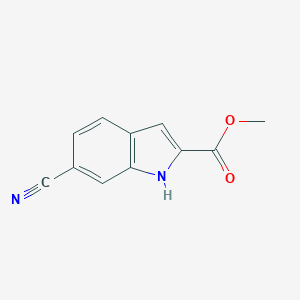
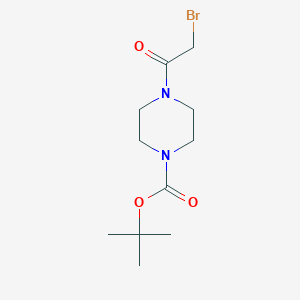
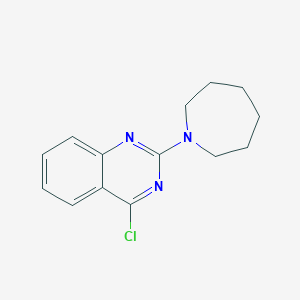

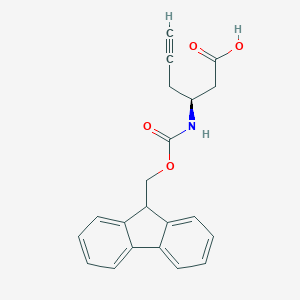
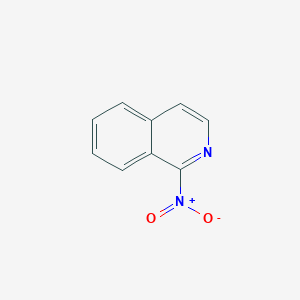
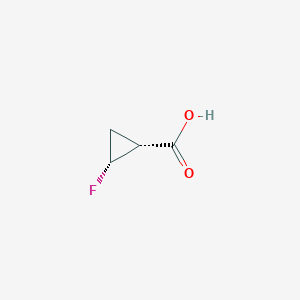
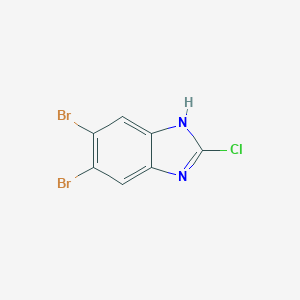
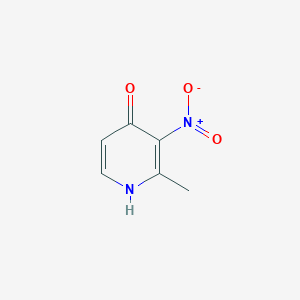
![2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester](/img/structure/B170370.png)
![[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B170372.png)
